molecular formula C16H12N4O8S B2563224 (Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-24-1

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2563224
CAS No.: 865247-24-1
M. Wt: 420.35
InChI Key: AYABCKIUQYLQPC-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H12N4O8S and its molecular weight is 420.35. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically includes the formation of the thiazole ring and subsequent functionalization with nitro and furan moieties. The detailed synthetic pathway is crucial for understanding the compound’s biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing nitrofuran and thiazole derivatives. For instance, nitrofuran derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the structure is often correlated with enhanced antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBD

Antitumor Activity

The compound’s structure suggests potential antitumor activity due to its ability to inhibit specific kinases involved in cancer progression. Research has indicated that thiazole derivatives can selectively inhibit various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly increased cytotoxicity against human cancer cell lines. The SAR analysis revealed that introducing electron-withdrawing groups enhanced activity, suggesting that this compound could exhibit similar properties .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CHeLa15
Compound DMCF-725
This compoundTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance biological activity.
  • Ring Modifications : Variations in the thiazole or furan rings can lead to significant changes in potency.
  • Hydrophobic Interactions : Increased hydrophobicity can improve membrane permeability and bioavailability.

Properties

IUPAC Name

ethyl 2-[6-nitro-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O8S/c1-2-27-14(21)8-18-10-4-3-9(19(23)24)7-12(10)29-16(18)17-15(22)11-5-6-13(28-11)20(25)26/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABCKIUQYLQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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